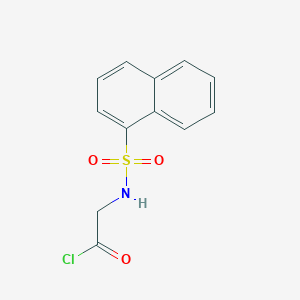
1,1'-(Chloroboranediyl)bis(2,2,6,6-tetramethylpiperidine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Chloroboranediyl)bis(2,2,6,6-tetramethylpiperidine) is a compound that belongs to the class of frustrated Lewis pairs (FLPs). This compound is notable for its ability to activate small molecules such as hydrogen, making it a valuable tool in various chemical reactions and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Chloroboranediyl)bis(2,2,6,6-tetramethylpiperidine) typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a chloroborane precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of inert atmospheres and specific solvents to maintain the stability of the reactants and products .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. Industrial processes would also incorporate safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Chloroboranediyl)bis(2,2,6,6-tetramethylpiperidine) undergoes various types of chemical reactions, including:
Hydrogen Activation: This compound can reversibly activate hydrogen molecules, forming zwitterionic products.
Substitution Reactions: It can participate in substitution reactions where the chloroborane moiety is replaced by other functional groups.
Common Reagents and Conditions
Hydrogen Activation: Typically carried out at room temperature in the presence of hydrogen gas.
Substitution Reactions: These reactions often require specific catalysts and solvents to facilitate the exchange of functional groups.
Major Products Formed
Hydrogen Activation: The major product is a zwitterionic species formed by the addition of hydrogen to the FLP system.
Substitution Reactions: The products vary depending on the substituents introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
1,1’-(Chloroboranediyl)bis(2,2,6,6-tetramethylpiperidine) has several applications in scientific research:
Chemistry: Used as a catalyst in hydrogenation reactions and other transformations involving small molecule activation.
Medicine: Investigated for its role in drug development, particularly in the synthesis of complex organic molecules.
Industry: Utilized in the production of fine chemicals and materials that require precise control over molecular activation and transformation.
Wirkmechanismus
The mechanism of action of 1,1’-(Chloroboranediyl)bis(2,2,6,6-tetramethylpiperidine) involves the interaction between the boron and nitrogen atoms in the compound, creating a frustrated Lewis pair. This unique arrangement allows the compound to activate small molecules such as hydrogen by forming a zwitterionic intermediate. The molecular targets and pathways involved include the reversible formation and dissociation of hydrogen bonds, which are crucial for its catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2,2,6,6-tetramethyl-1-oxidaneyl)piperidin-4-yl: Another compound containing the 2,2,6,6-tetramethylpiperidine moiety, used in similar catalytic applications.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yloxy): A stable nitroxyl radical used in oxidation reactions.
Uniqueness
1,1’-(Chloroboranediyl)bis(2,2,6,6-tetramethylpiperidine) is unique due to its ability to form a frustrated Lewis pair, which allows it to activate small molecules like hydrogen efficiently. This property distinguishes it from other similar compounds that may not exhibit the same level of reactivity or versatility in catalytic applications .
Eigenschaften
| 91923-16-9 | |
Molekularformel |
C18H36BClN2 |
Molekulargewicht |
326.8 g/mol |
IUPAC-Name |
chloro-bis(2,2,6,6-tetramethylpiperidin-1-yl)borane |
InChI |
InChI=1S/C18H36BClN2/c1-15(2)11-9-12-16(3,4)21(15)19(20)22-17(5,6)13-10-14-18(22,7)8/h9-14H2,1-8H3 |
InChI-Schlüssel |
SIDRZCGWPAZSCZ-UHFFFAOYSA-N |
Kanonische SMILES |
B(N1C(CCCC1(C)C)(C)C)(N2C(CCCC2(C)C)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14352673.png)
![2-Methyl-2,3-dihydro-1H-1lambda~4~-naphtho[1,2-b]thiophen-1-one](/img/structure/B14352683.png)
![5-Methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14352689.png)
![Ethyl 3-[(quinazolin-4-yl)sulfanyl]propanoate](/img/structure/B14352692.png)



![3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol](/img/structure/B14352721.png)
